molecular formula C14H24O B14447551 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- CAS No. 76649-24-6

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Cat. No.: B14447551
CAS No.: 76649-24-6
M. Wt: 208.34 g/mol
InChI Key: HEMHFUODSZBALC-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, also known as β-Ionone, is an organic compound with the molecular formula C₁₄H₂₂O. It is a ketone with a cyclohexene ring substituted with a pentanone chain. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be synthesized through various methods. One common synthetic route involves the aldol condensation of citral and acetone, followed by cyclization and dehydration to form the desired product . The reaction typically requires basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the resulting chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it particularly valuable in the fragrance and flavor industries .

Properties

CAS No.

76649-24-6

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-(2,6,6-trimethylcyclohexen-1-yl)pentan-1-one

InChI

InChI=1S/C14H24O/c1-5-6-9-12(15)13-11(2)8-7-10-14(13,3)4/h5-10H2,1-4H3

InChI Key

HEMHFUODSZBALC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(CCCC1(C)C)C

Origin of Product

United States

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